3h-Heptafluoro-2,2,4,4-tetrahydroxypentane

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. mdpi.comnih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart profound effects on the molecules that contain it. nih.gov In medicinal chemistry, the strategic incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. This is due to fluorine's ability to alter the electronic properties of a molecule and block sites of metabolic oxidation.

In materials science, fluorinated polymers are prized for their exceptional thermal stability, chemical inertness, and low surface energy. nih.gov These properties are leveraged in a variety of applications, from non-stick coatings to high-performance textiles. The ongoing exploration of organofluorine chemistry continues to yield novel compounds with tailored properties for advanced applications.

The Role of Polyhydroxylated Fluorinated Alkanes in Chemical Synthesis and Research

Polyhydroxylated fluorinated alkanes, and specifically those with geminal diol (gem-diol) structures like 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane, are a noteworthy subclass of organofluorine compounds. A gem-diol is a molecule with two hydroxyl groups bonded to the same carbon atom. While gem-diols of simple aldehydes and ketones are often unstable, the presence of strongly electron-withdrawing groups, such as trifluoromethyl groups, can significantly stabilize the gem-diol form. This stabilization arises from the inductive effect of the fluorine atoms, which draws electron density away from the carbon atom of the gem-diol, strengthening the C-O bonds and favoring the hydrated form over the corresponding ketone.

In chemical synthesis, stable fluorinated gem-diols can serve as valuable building blocks. For instance, pentafluoro-gem-diols are utilized as precursors for the synthesis of other valuable difluoromethylene-containing organic molecules. nih.gov The reactivity of the hydroxyl groups in these compounds allows for further chemical transformations, providing pathways to more complex fluorinated structures. Research into the synthesis and reactivity of polyhydroxylated fluorinated alkanes is crucial for expanding the toolbox of organofluorine chemistry and enabling the creation of novel molecules with potential applications in various fields of chemical research.

Overview of Research Trajectories for this compound

This compound, also known as the hydrate of 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione, is a specific example of a stable polyhydroxylated fluorinated alkane. Research involving this compound has touched upon several areas, primarily within toxicological and biochemical studies of per- and polyfluoroalkyl substances (PFAS).

One notable area of investigation has been the immunotoxicity of PFAS. In a study evaluating a range of perfluoroalkyl substances, this compound was observed to cause a reduction in secreted Immunoglobulin G (IgG) in a B-cell-based in vitro assay. researchgate.net This finding suggests a potential for this compound to modulate immune responses.

Further research has included this compound in broader screening programs for developmental toxicity. As part of a U.S. Environmental Protection Agency (EPA) effort to categorize a large library of PFAS, this compound was assessed for its potential to cause developmental effects using a zebrafish model. nih.gov

Additionally, the interaction of this compound with biological macromolecules has been a subject of study. Research into the binding of various PFAS to human serum albumin, a key transport protein in the blood, has included this compound to better understand its pharmacokinetic behavior. nih.gov In one machine learning study, it was identified as an outlier in its binding characteristics compared to other PFAS and fatty acids in the training set, suggesting unique interaction properties. nih.gov

The synthesis of this compound is not explicitly detailed in the reviewed literature, but it is understood to be the stable hydrate of 1,1,1,3,5,5,5-heptafluoropentane-2,4-dione. The synthesis of similar complex pentafluoro-gem-diols has been achieved through methods such as the trifluoroacetylation of a ketone followed by difluorination. nih.gov

Below are data tables summarizing the key identifiers and research findings for this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 77953-71-0 |

| Molecular Formula | C5H5F7O4 |

| Molecular Weight | 262.08 g/mol |

| Synonyms | 1,1,1,3,5,5,5-Heptafluoro-2,2,4,4-pentanetetrol, 3H-Perfluoro-2,2,4,4-tetrahydroxypentane |

Table 2: Summary of Research Findings for this compound

| Research Area | Key Finding | Reference |

| Immunotoxicity | Reduction in secreted IgG in an in vitro B-cell assay at a concentration of 60 µM. | researchgate.net |

| Developmental Toxicity | Included in a high-throughput screening of 182 PFAS for developmental toxicity in a zebrafish model. | nih.gov |

| Biochemical Interactions | Identified as an outlier in a machine learning model of serum albumin binding among a set of PFAS and fatty acids. | nih.gov |

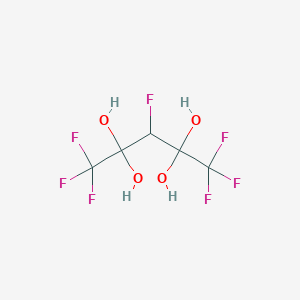

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,5,5,5-heptafluoropentane-2,2,4,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O4/c6-1(2(13,14)4(7,8)9)3(15,16)5(10,11)12/h1,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCXKNVJJQJKKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(O)O)(C(C(F)(F)F)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379295 | |

| Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77953-71-0 | |

| Record name | 3H-Perfluoro-2,2,4,4-tetrahydroxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3h Heptafluoro 2,2,4,4 Tetrahydroxypentane

Established Synthetic Pathways for 3H-Heptafluoro-2,2,4,4-tetrahydroxypentane

While a direct, single-step synthesis of this compound is not extensively documented under a specific reaction name, its synthesis can be logically deduced through a multi-step pathway involving the formation of a highly fluorinated β-diketone precursor, followed by hydration. This approach is well-established for the synthesis of simpler fluorinated gem-diols.

The most plausible synthetic route commences with the Claisen condensation of a fluorinated ester with a ketone to form a β-diketone. In this case, a likely precursor would be a fluorinated pentane-2,4-dione derivative. The subsequent and final step involves the hydration of the carbonyl groups of the β-diketone to yield the stable gem-diol structures of the target molecule. The strong electron-withdrawing nature of the fluorine atoms significantly shifts the equilibrium of the hydration reaction towards the gem-diol form, making this a thermodynamically favorable process. mdpi.comnih.gov

A representative reaction scheme is depicted below: Step 1: Synthesis of the Fluorinated β-Diketone Precursor Reaction: Claisen Condensation

[Fluorinated β-Diketone] + 2 H₂O ⇌ this compound

Advanced Analytical Characterization Techniques for 3h Heptafluoro 2,2,4,4 Tetrahydroxypentane

Spectroscopic Analysis Methodologies

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a molecule. For a fluorinated polyol like 3H-Heptafluoro-2,2,4,4-tetrahydroxypentane, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed to confirm its structure.

¹H NMR: Would be used to identify the hydrogen atoms in the molecule. The spectrum would be expected to show signals for the hydroxyl (-OH) protons and the single proton on the third carbon (3H). The chemical shift, integration, and multiplicity of these signals would provide information about their chemical environment and neighboring atoms.

¹⁹F NMR: This is a critical technique for fluorinated compounds. It would provide detailed information about the seven fluorine atoms in the heptafluoropropyl group. The chemical shifts and coupling constants (J-coupling) between different fluorine atoms and between fluorine and hydrogen atoms would be instrumental in confirming the structure of the fluorinated chain.

¹³C NMR: This would help in identifying all the carbon atoms in the molecule, including those bonded to fluorine and oxygen. The signals for carbons attached to fluorine would show characteristic splitting patterns due to C-F coupling.

Illustrative NMR Data for this compound Due to the absence of specific experimental data in the public domain, the following table is for illustrative purposes only and represents expected chemical shifts (δ) and multiplicities.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 4.0 - 5.0 | Multiplet | -CH- |

| ¹H | 2.0 - 4.0 | Broad Singlet | -OH |

| ¹⁹F | -80 to -85 | Triplet | -CF₃ |

| ¹⁹F | -120 to -130 | Multiplet | -CF₂- |

| ¹⁹F | -135 to -145 | Multiplet | -CF₂- |

| ¹³C | 90 - 100 | Multiplet | C₂ & C₄ (gem-diol carbons) |

| ¹³C | 110 - 125 | Multiplet (tq) | C₁ (-CF₂CF₂CF₃) |

| ¹³C | 70 - 80 | Multiplet | C₃ (-CH-) |

| ¹³C | 115 - 130 | Multiplet (qt) | C₅ (-CF₂CF₂CF₃) |

Mass Spectrometry Techniques: Electron Ionization (EI), Positive Chemical Ionization (PCI), and Negative Chemical Ionization (NCI) for Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. wikipedia.org Different ionization techniques can provide complementary information.

Electron Ionization (EI): This is a hard ionization technique that typically results in extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.08 g/mol ), although it might be weak or absent due to the instability of the initial ion. whitman.edu Key fragmentation pathways for fluorinated compounds often involve the loss of fluorine (F•) or hydrofluoric acid (HF). whitman.edu The fragmentation of the carbon backbone would also be observed.

Positive Chemical Ionization (PCI): A softer ionization technique that results in less fragmentation than EI. PCI typically produces a prominent pseudomolecular ion, such as [M+H]⁺ or [M+NH₄]⁺, which helps in the unambiguous determination of the molecular weight. Analysis of fluorotelomer-based polymers has utilized GC/MS in PCI mode for monomer analysis. researchgate.net

Negative Chemical Ionization (NCI): This technique is particularly sensitive for electronegative compounds like fluorinated substances. NCI can produce a pseudomolecular ion [M-H]⁻ or characteristic fragment ions, often with high sensitivity.

Illustrative Fragmentation Data for this compound (EI-MS) This table presents hypothetical but plausible fragmentation patterns for illustrative purposes, based on general principles of mass spectrometry.

| m/z (mass-to-charge ratio) | Proposed Fragment | Plausible Neutral Loss |

| 262 | [C₅H₅F₇O₄]⁺ | Molecular Ion (M⁺) |

| 243 | [C₅H₄F₆O₄]⁺ | HF |

| 193 | [C₄H₄F₅O₂]⁺ | CF₂O₂H |

| 169 | [C₃F₇]⁺ | C₂H₅O₄ |

| 119 | [C₂F₅]⁺ | C₃H₅O₄F₂ |

| 69 | [CF₃]⁺ | C₄H₅O₄F₄ |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the target compound from complex mixtures and for its quantification.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Compound Profiling

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For a polyol like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. High-Resolution Mass Spectrometry (HRMS) coupled with GC allows for the determination of the elemental composition of the parent compound and its fragments with high accuracy, which is crucial for confident identification. Pyrolysis-GC-HRMS has been effectively used for the structural elucidation of fluorinated polymers in various consumer products. cas.orgnih.gov

Retention Indices and Chromatographic Behavior Studies of Fluorinated Polyols

The retention index (RI) in gas chromatography is a system-independent parameter that helps in the identification of compounds by comparing experimental values with those in databases. nsf.gov The RI of a compound is determined by its volatility and its interactions with the stationary phase of the GC column. For fluorinated compounds, the high electronegativity of fluorine atoms can lead to unique chromatographic behavior. The retention indices of fluorinated polyols would be influenced by factors such as the length of the fluoroalkyl chain and the number of hydroxyl groups. Studies on fluoroalkylarenes have shown that large negative values of homological increments of retention indices can be indicative of compounds containing at least three fluorine atoms. nsf.gov

Development of Analytical Workflows for Fluorinated Compounds

The development of robust analytical workflows is critical for the reliable identification and quantification of fluorinated compounds in various samples. A typical workflow would involve sample preparation (e.g., extraction, cleanup, derivatization), separation by chromatography, and detection and identification by mass spectrometry. For instance, a method for characterizing fluorotelomer-based polymers involved serial extraction followed by analysis using GC/MS and LC/MS/MS. researchgate.net The choice of analytical technique and sample preparation method depends on the specific properties of the analyte and the complexity of the sample matrix. For new or emerging fluorinated compounds, the development of such workflows is a key area of research to ensure accurate and sensitive analysis.

Biomolecular Interaction Studies of 3h Heptafluoro 2,2,4,4 Tetrahydroxypentane in Vitro Systems

Quantitative Assessment of Protein Binding Interactions

As of the latest available scientific literature, specific studies quantitatively assessing the protein binding interactions of 3H-Heptafluoro-2,2,4,4-tetrahydroxypentane are not available. Consequently, detailed findings for the following subsections cannot be provided.

There are no published studies utilizing Differential Scanning Fluorimetry (DSF) to determine the binding affinity of this compound to specific proteins. This technique, while widely used for assessing protein stability and ligand interactions, has not been applied to this particular compound in the available research literature.

Specific research analyzing the binding behavior of this compound with serum albumin, including any potential outlier characteristics, has not been documented in scientific publications.

In Vitro Immunomodulatory Profiling

The immunomodulatory potential of this compound has been evaluated using in vitro assays with human primary cells. These studies provide insight into the compound's effects on various immune functions.

In a broad screening of 147 per- and polyfluoroalkyl substances (PFAS), this compound was evaluated for its biological activity in a panel of human primary cell systems. mdpi.comfu-berlin.de These phenotypic screening assays exposed various cell types to the compound to measure a wide range of biomarkers relevant to physiological and pathological pathways.

At a concentration of 60 µM, this compound demonstrated a response profile that showed similarities to the reference immunosuppressant drugs azathioprine (B366305) and methotrexate (B535133). nih.gov The compound's activity was observed across several cell systems, including the BT (B cells and T cells), Mphg (macrophages), and HDF3CGF (dermal fibroblasts) systems. nih.gov While sharing features with these immunosuppressants, the compound also exhibited a variety of additional activities. nih.gov

A key finding from in vitro studies was the effect of this compound on immunoglobulin secretion. The most significantly altered endpoint for this compound in the screening assays was the reduction of secreted Immunoglobulin G (IgG) in the BT cell system, which is a co-culture of B cells and T cells. nih.gov This suppressive effect on IgG secretion aligns with the known effects of immunosuppressive drugs like methotrexate and azathioprine, which also reduce IgG levels. nih.gov

Table 1: Effect of this compound on IgG Secretion in BT Cell System

| Compound | Concentration | Endpoint | Observed Effect | Reference |

| This compound | 60 µM | Secreted IgG | Reduction | nih.gov |

| Methotrexate | 1.5 µM | Secreted IgG | Reduction | nih.gov |

| Azathioprine | 13 µM | Secreted IgG | Reduction | nih.gov |

Beyond its impact on immunoglobulin secretion, this compound was also found to modulate cytokine production in cell-based models. While its activity profile showed minimal similarity to the reference drugs methotrexate and azathioprine in other cell systems, it did demonstrate additional activities, including the suppression of other cytokines within the BT cell system. nih.gov The specific cytokines affected and the magnitude of their suppression were part of a broader activity profile that distinguished the compound from the reference immunosuppressants. nih.gov

Table 2: Summary of Immunomodulatory Activity in Different Cell Systems

| Cell System | Description | Effect of this compound (60 µM) | Reference |

| BT | Co-culture of B cells and T cells | Reduction in secreted IgG; Suppression of other cytokines | nih.gov |

| Mphg | Macrophages | Bioactivity observed | nih.gov |

| HDF3CGF | Human Dermal Fibroblasts | Bioactivity observed | nih.gov |

In Vitro Biomolecular Studies of this compound Reveal Limited Publicly Available Data

Despite a thorough search of scientific literature and databases, detailed biomolecular interaction studies and mechanistic insights from in vitro biological activities for the specific chemical compound this compound are not available in the public domain.

The request for an in-depth article focusing on the in vitro systems and mechanistic insights of this particular fluorinated compound could not be fulfilled due to the absence of published research data. Scientific inquiry into the biological effects of chemical compounds is highly specific, and as such, the body of available literature is vast but does not encompass every synthesized molecule.

While general principles of how fluorination can influence the biological activity of a molecule are well-documented, these cannot be extrapolated to provide specific, accurate, and data-driven insights for this compound without direct experimental evidence. The unique structural arrangement of the heptafluoro- and tetrahydroxy- moieties on the pentane (B18724) backbone would dictate its specific interactions with biomolecules, which can only be determined through empirical investigation.

It is possible that research on this compound exists in proprietary databases within private research and development institutions, but it has not been made publicly available. Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not feasible at this time.

Computational and Theoretical Investigations of 3h Heptafluoro 2,2,4,4 Tetrahydroxypentane

Quantum Chemical Calculations and Molecular Structure Analysis

DFT calculations are also used to compute electronic properties that govern reactivity and intermolecular interactions. These properties include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, DFT has been used to investigate adsorption energies and charge transfer mechanisms for various PFAS compounds on different substrates, which is critical for understanding their environmental fate. mdpi.comdigitellinc.com This theoretical approach has also been applied to calculate the infrared (IR) absorption spectra of isolated PFAS molecules, which can aid in their identification and detection. spiedigitallibrary.orgdtic.mil DFT methods have successfully deciphered complex reaction pathways for other fluorinated substances, such as the transformation of fluorotelomer sulfonates initiated by hydroxyl radicals. researchgate.net

Table 1: Representative Data from DFT Calculations for a PFAS Molecule (Note: This is illustrative data for a generic PFAS molecule, as specific data for 3H-Heptafluoro-2,2,4,4-tetrahydroxypentane is not available.)

| Calculated Property | Method | Basis Set | Result |

|---|---|---|---|

| Ground-State Energy (Hartrees) | B3LYP | 6-311++g(3df,3pd) | -1205.899 |

| Dipole Moment (Debye) | B3LYP | 6-311++g(3df,3pd) | 2.54 |

| HOMO Energy (eV) | B3LYP | 6-311++g(3df,3pd) | -8.12 |

| LUMO Energy (eV) | B3LYP | 6-311++g(3df,3pd) | -0.56 |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with the surrounding environment, such as water, proteins, or sorbent materials. fu-berlin.dersc.org For this compound, MD simulations could elucidate its behavior in aqueous solutions, revealing how it interacts with water molecules and whether it forms aggregates. Studies on other PFAS have used MD simulations to understand their self-assembly, aggregation in solution, and adsorption onto surfaces like graphene, which is vital for developing remediation technologies. rsc.orgmdpi.com

In a biological context, MD simulations can predict how a compound interacts with proteins, which is a key determinant of its bioaccumulation potential and toxicity. pitt.edu For example, simulations can estimate the binding affinity of PFAS for specific proteins, such as liver-type fatty acid-binding protein (LFABP), by calculating the free energy of binding. pitt.edu Coarse-grained MD simulations have been used to understand the interactions between fluorinated ionic liquids and model proteins, showing how the fluorinated anions can self-assemble into micelles on the protein surface. mdpi.comnih.gov Such simulations provide atomic-level insights into how the unique properties of fluorinated chains influence protein structure and function. fu-berlin.denih.gov

Machine Learning Approaches in Predicting Chemical-Biological Interactions

Machine learning (ML) has emerged as a rapid and cost-effective alternative to experimental methods for predicting the biological activities of a vast number of chemicals, including PFAS. nih.govpreprints.org By training on datasets of known chemical structures and their corresponding biological effects, ML models can learn complex structure-activity relationships. acs.orgresearchgate.net

Classification algorithms are used to predict a categorical outcome, such as whether a compound will bind to a specific biological target (a binary "active" or "inactive" prediction). Support Vector Machines (SVM) are a popular method in chemical informatics for this purpose. acs.orgnih.govmedium.com SVMs work by constructing a hyperplane that best separates data points of different classes (e.g., binders vs. non-binders) in a high-dimensional space. nih.govresearchgate.net Other widely used classification algorithms include Random Forest, Logistic Regression, and various types of neural networks. researchgate.net

For fluorinated compounds, these models can be trained on bioassay data to classify their potential for interacting with various human enzymes, genes, and proteins. nih.govacs.org An ensemble approach, which combines multiple ML models, can be used to create a classification pipeline that first identifies whether a ligand binds to a receptor and then passes it to a regression model to predict the binding strength. blackthorn.ai

Table 2: Performance of Different ML Classification Models for PFAS Bioactivity Prediction (Source: Adapted from Cheng and Ng, 2019) researchgate.net

| Model | Average Area Under the Curve (AUC-ROC) |

|---|---|

| Logistic Regression (LogReg) | 0.885 |

| Random Forest (RF) | 0.890 |

| Multitask Neural Network (1-MNN) | 0.916 |

| Pyramidal Multitask Neural Network (P-MNN) | 0.916 |

| Graph Convolutional Model (GC) | 0.916 |

While classification predicts a binary outcome, regression algorithms predict a continuous value, such as the binding affinity (e.g., Ki or Kd) of a compound to a protein. slideshare.net This quantitative prediction is crucial in drug discovery and toxicology for ranking compounds and understanding the strength of their interactions. praiseworthyprize.org

Random Forest (RF) is a powerful regression method that has been successfully applied to predict protein-ligand binding affinities. mdpi.comnih.govrsc.org RF models consist of an ensemble of decision trees, and they can capture complex, non-linear relationships between a molecule's features and its binding strength. nih.govnih.gov Other regression methods used in this field include Support Vector Regression (SVR), Gradient Boosting, and various neural network architectures. acs.orgpraiseworthyprize.orgresearchgate.net These models are trained on large datasets of protein-ligand complexes with experimentally determined binding affinities. nih.gov Studies have shown that combining different ML models into "meta-models" can further improve prediction accuracy. acs.orgarxiv.org

Table 3: Comparison of Regression Models for Binding Affinity Prediction (Source: Adapted from Gök, 2024) praiseworthyprize.org

| Algorithm | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |

|---|---|---|

| Linear Regression | 0.6695 | 1.4082 |

| k-Nearest Neighbors (k-NN) | 0.8441 | 1.0772 |

| Support Vector Regression (SVR) | 0.8524 | 1.0475 |

| Gradient Boosting | 0.8715 | 0.9818 |

| Random Forest | 0.9059 | 0.8401 |

Cheminformatics and Database Development for Fluorinated Compounds

The computational investigation of fluorinated compounds like this compound relies heavily on the availability of comprehensive and well-curated databases. naccho.org In recent years, significant efforts have been made to develop specialized databases for PFAS and other organofluorine compounds.

The U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard is a key resource that provides data on chemistry, toxicity, and exposure for hundreds of thousands of chemicals, including extensive, versioned lists of PFAS structures. naccho.orgepa.govazom.com The EPA's PFAS Master List, though now retired, consolidated thousands of PFAS from various sources and has been succeeded by more specific lists for substances with defined structures (PFASSTRUCT) and those without, such as polymers (PFASDEV). epa.govmorganlewis.com

Another critical resource is the PubChem "PFAS and Fluorinated Compounds in PubChem Tree," which organizes over 7 million compounds that meet the 2021 OECD definition of a PFAS. figshare.comchemrxiv.orgacs.orgnih.govnih.gov This dynamic collection allows users to browse compounds by classification, structural properties, and regulatory status. acs.orgnih.gov

The National Institute of Standards and Technology (NIST) has also developed databases to aid in PFAS identification. pfascentral.org This includes a suspect list of nearly 5,000 compounds highly likely to be PFAS and a database of high-resolution mass spectrometry data to help identify known and unknown PFAS in environmental samples. specialchem.comnist.govgithub.comdata.gov These cheminformatics resources are indispensable for building and validating the computational models discussed in the preceding sections.

Environmental Analytical Research and Monitoring Methodologies for Fluorinated Polyols

Development of Suspect Screening Workflows for Per- and Polyfluoroalkyl Substances (PFAS)

Suspect screening has emerged as a critical tool for identifying a broad range of PFAS, including fluorinated polyols, in various environmental media. rsc.org These workflows bridge the gap between targeted analysis, which looks for a predefined list of compounds, and non-targeted analysis, which seeks to identify all detectable substances in a sample. The development of robust suspect screening workflows is essential for characterizing the full scope of PFAS contamination.

A typical suspect screening workflow involves several key steps:

Sample Preparation: Extraction and cleanup procedures are optimized to isolate a wide range of PFAS from complex matrices like water, soil, and biosolids. nsf.gov

Data Acquisition: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the analytical technique of choice. nih.gov This instrumentation provides the mass accuracy required to propose elemental compositions for detected ions. researchgate.net

Data Processing: Specialized software is used to process the large datasets generated by HRMS. This involves peak picking, feature detection, and comparison against a suspect list or database.

Compound Annotation: Detected features are matched against a curated list of suspected PFAS based on accurate mass, retention time (if available), and isotopic patterns.

Confirmation: Tentatively identified compounds require further confirmation, often through the analysis of reference standards or by comparing fragmentation patterns (MS/MS spectra) with library spectra or in-silico predictions. researchgate.net

The effectiveness of different suspect screening workflows can vary. A comparative study of three independent workflows (Compound Discoverer, enviMass, and FluoroMatch) demonstrated differences in sensitivity and selectivity for detecting 33 target PFAS in water samples. rsc.org This highlights the importance of workflow optimization and the potential for different workflows to identify unique sets of compounds. rsc.org For instance, in a study of a contaminated groundwater sample, 16 PFAS were annotated by all three workflows, while some were uniquely identified by each individual workflow. rsc.org

Interactive Data Table: Comparison of Suspect Screening Workflow Performance rsc.org

| Workflow | Average Sensitivity (%) | Average Selectivity (%) | Unique PFAS Annotated |

| Compound Discoverer | 71 | 85 | 2 |

| enviMass | 89 | 80 | 19 |

| FluoroMatch | 51 | 82 | 19 |

Non-Targeted Analysis (NTA) Strategies for Environmental Contaminants

Non-targeted analysis (NTA) offers a more comprehensive approach to characterizing the entirety of PFAS contamination in a sample, including novel or unexpected fluorinated compounds like 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane. waters.com NTA strategies are particularly valuable for discovering new PFAS and understanding the full extent of environmental contamination. waters.com

The workflow for NTA is similar to suspect screening but without a pre-defined suspect list. Instead, it aims to identify all chemical features in a sample and then elucidate their structures. Key components of NTA strategies include:

Advanced Instrumentation: High-resolution time-of-flight mass spectrometry (TOF-MS) and Orbitrap-based mass spectrometers are commonly employed to generate comprehensive datasets. waters.com

Data Mining Tools: Sophisticated software is crucial for processing the vast amount of data generated in NTA. researchgate.net These tools help to identify unknown compounds by searching external databases and utilizing features like common fragments, neutral losses, and mass defect filtering. waters.com

Structure Elucidation: Identifying a completely unknown compound is a significant challenge. It often involves a combination of interpreting fragmentation patterns, comparing with spectral libraries, and potentially synthesizing the compound for confirmation.

NTA has been successfully applied to identify emerging PFAS in environmental waters. researchgate.net These studies have revealed the presence of numerous PFAS that are not routinely monitored, emphasizing the limitations of targeted analysis alone. researchgate.net

Mass Spectral Database Construction for PFAS Identification

The success of both suspect screening and non-targeted analysis heavily relies on the availability of comprehensive and accurate mass spectral databases. waters.com These databases contain information on known PFAS, including their accurate mass, retention time, and fragmentation spectra (MS/MS).

The construction of a robust PFAS mass spectral library involves several steps:

Acquisition of Reference Standards: Whenever possible, analytical standards for known PFAS are purchased.

Generation of Spectral Data: The reference standards are analyzed using standardized LC-HRMS/MS methods to generate high-quality mass spectra.

In-Silico Fragmentation: For compounds where reference standards are unavailable, computational tools can be used to predict their fragmentation patterns.

Database Curation: The collected spectral data, along with other relevant information like chemical structure and CAS number, are compiled into a searchable database.

Several public and commercial mass spectral libraries for PFAS are available. For example, the EPA's CompTox Chemicals Dashboard provides a wealth of information on a wide range of environmental chemicals, including many PFAS. researchgate.net Additionally, instrument vendors and research groups often develop their own in-house libraries. waters.com The Cayman Spectral Library, for instance, is a free, searchable GC-MS spectral database containing data for over 2,000 emerging forensic drug standards, which can include fluorinated compounds. caymanchem.com

Characterization of Ionization Susceptibility and Fragmentation Patterns in Complex Matrices

Understanding the ionization behavior and fragmentation pathways of fluorinated polyols is crucial for their detection and identification. The presence of multiple hydroxyl groups and a fluorinated carbon chain in a compound like this compound will influence its behavior in the mass spectrometer.

Ionization Susceptibility:

The efficiency of ionization can be significantly affected by the sample matrix. Co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Electrospray ionization (ESI) is a common technique for analyzing polar compounds like polyols. The presence of multiple hydroxyl groups would likely make this compound amenable to ESI.

Fragmentation Patterns:

Collision-induced dissociation (CID) is used to generate fragment ions, which provide structural information. For fluorinated compounds, characteristic neutral losses of HF and other fluorine-containing fragments are often observed. The fragmentation of polyols typically involves the loss of water molecules and cleavage of the carbon-carbon bonds. The study of fragmentation patterns of similar compounds, even in different chemical classes like coumarins, using high-resolution mass spectrometry can provide insights into the expected fragmentation of complex molecules. benthamopen.com Computational chemistry can also be employed to predict and understand the fragmentation pathways of molecules. researchgate.net

The fragmentation of a protonated or deprotonated molecule of this compound would likely involve a combination of these pathways, leading to a complex MS/MS spectrum. The high-energy carbon-fluorine bond is generally stable, but rearrangements can occur under certain conditions. nih.govresearchgate.net A detailed investigation of its fragmentation would be necessary to build a reliable spectral library entry and to confidently identify it in environmental samples.

Advanced Research Perspectives and Future Directions

Exploration of Novel Synthetic Methodologies for Fluorinated Polyols

The synthesis of complex fluorinated polyols like 3h-Heptafluoro-2,2,4,4-tetrahydroxypentane presents a significant challenge, necessitating the development of innovative and efficient synthetic strategies. Current approaches to similar structures often involve multi-step processes that may suffer from low yields and the need for harsh reaction conditions.

Future synthetic research could focus on several promising areas:

Direct Fluorination: Investigating selective direct fluorination techniques for hydrocarbon polyol precursors could offer a more direct route to the target molecule. Advances in this area aim to control the regioselectivity of fluorination, which is crucial for complex molecules.

Building Block Approach: A modular approach, utilizing smaller, readily available fluorinated building blocks, could provide a more versatile and efficient synthesis. For instance, the development of new synthetic methods for producing fluorinated synthons that can be coupled to form the pentane (B18724) backbone would be highly valuable.

Catalytic Methods: The exploration of novel catalytic systems for the introduction of fluorine or the construction of the carbon skeleton could lead to more sustainable and atom-economical synthetic routes. This includes the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of highly fluorinated compounds, which can often involve exothermic reactions.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct Fluorination | Potentially fewer steps | Lack of selectivity, harsh reagents |

| Building Block Approach | High modularity and control | Longer synthetic sequence |

| Catalytic Methods | High efficiency, sustainability | Catalyst development and cost |

| Flow Chemistry | Enhanced safety and scalability | Specialized equipment required |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the structure and properties of this compound requires the use of a suite of advanced analytical techniques. The presence of multiple fluorine atoms and hydroxyl groups necessitates a multi-faceted characterization approach.

Key analytical techniques and their potential applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR: This technique is indispensable for the characterization of fluorinated compounds, providing detailed information about the electronic environment of each fluorine atom. mdpi.comgatech.edupageplace.de The large chemical shift dispersion in ¹⁹F NMR will be crucial for resolving the signals of the heptafluoro group. gatech.edu

2D NMR Techniques (COSY, HSQC, HMBC): These experiments will be vital for establishing the connectivity between different atoms within the molecule and for the unambiguous assignment of all proton, carbon, and fluorine signals. nih.gov

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS will be critical for confirming the elemental composition of the molecule with high accuracy.

Tandem Mass Spectrometry (MS/MS): This technique will provide valuable information about the fragmentation patterns of the molecule, which can aid in its structural confirmation. The fragmentation of fluorinated alcohols often involves characteristic losses of HF and small fluorinated fragments. whitman.eduwikipedia.orglibretexts.org

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography will provide the definitive three-dimensional structure of the molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Predictive Modeling and Artificial Intelligence in Fluorinated Compound Research

Future research in this area could involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a range of properties, including molecular geometry, vibrational frequencies, and NMR chemical shifts. emerginginvestigators.org These calculations can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational landscape of the molecule and its interactions with other molecules, such as solvents or polymers. This can provide insights into its physical properties and potential applications.

Machine Learning (ML) and AI: As more data on fluorinated compounds becomes available, ML models can be trained to predict properties such as solubility, stability, and reactivity. researchgate.netlibretexts.orgwikipedia.org AI algorithms could also be used to propose novel synthetic routes or to design new functional materials based on the this compound scaffold. gatech.edurtinsights.commicrosoft.com The development of user-friendly applications for these purposes is an active area of research. researchgate.net

Potential for Functional Material Design and Specialty Chemical Applications

The unique combination of a fluorinated backbone and multiple hydroxyl groups suggests that this compound could serve as a valuable building block for a variety of functional materials and specialty chemicals. mdpi.com The high fluorine content is expected to impart properties such as thermal stability, chemical resistance, and hydrophobicity. tandfonline.com

Potential areas of application to be explored include:

Fluorinated Polymers: The tetrahydroxy functionality of this compound makes it an ideal cross-linking agent or monomer for the synthesis of novel fluorinated polymers, such as polyesters, polyurethanes, and polyethers. mdpi.comtandfonline.com These materials could exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, seals, and membranes. pageplace.de

Specialty Coatings: The incorporation of this compound into coating formulations could lead to surfaces with enhanced hydrophobicity, oleophobicity, and durability. mdpi.com Such coatings could find applications in areas ranging from self-cleaning surfaces to anti-fouling coatings for marine applications.

Lubricants and Hydraulic Fluids: The thermal and chemical stability imparted by the fluorinated backbone could make derivatives of this compound suitable for use as high-performance lubricants and hydraulic fluids, particularly in extreme temperature and corrosive environments.

Electronic Materials: The low dielectric constant characteristic of many fluorinated compounds suggests that polymers derived from this compound could be investigated for use as low-k dielectrics in microelectronics.

The table below summarizes the potential applications and the key properties that this compound could contribute.

| Potential Application | Key Contributing Properties |

| High-Performance Polymers | Thermal stability, chemical resistance, cross-linking capability |

| Specialty Coatings | Hydrophobicity, oleophobicity, durability |

| Advanced Lubricants | Thermal and oxidative stability, chemical inertness |

| Low-k Dielectrics | Low polarizability, low dielectric constant |

Q & A

Basic: What are the established synthetic routes for 3H-heptafluoro-2,2,4,4-tetrahydroxypentane, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via dehydrofluorination of fluorinated precursors. For example, analogous fluorinated alkanes (e.g., 1,1,1,2,2,3,3-heptafluoropentane) undergo catalytic dehydrofluorination using solid KOH or carbon catalysts at 200–300°C to yield fluorinated alkenes, which are further functionalized . Key variables include catalyst type (basic vs. acidic), temperature gradients, and solvent polarity. Optimizing stoichiometry and reaction time minimizes side products like oligomers.

Advanced: How can factorial design optimize reaction parameters for synthesizing this compound?

Methodological Answer:

Multi-factor experimental designs (e.g., Taguchi or orthogonal arrays) systematically evaluate variables such as temperature, catalyst loading, and solvent ratio. For instance, a 3^3 factorial design can identify interactions between parameters, while response surface methodology (RSM) refines optimal conditions. Data regression models (e.g., ANOVA) quantify significance, reducing trial runs by 40–60% .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- 19F NMR : Resolves fluorine environments, confirming substitution patterns (δ −70 to −120 ppm for CF3 and CF2 groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~278) and detects fragmentation pathways.

- FT-IR : Identifies hydroxyl stretches (broad ~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced: What are the decomposition pathways of this compound under thermal stress?

Methodological Answer:

Thermogravimetric analysis (TGA) coupled with GC-MS reveals two pathways:

Hydroxyl group elimination : Forms perfluorinated dienes at >200°C.

C-F bond cleavage : Releases HF gas, detectable via ion chromatography.

Kinetic studies using Arrhenius plots estimate activation energies (Ea ≈ 80–120 kJ/mol) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Inert atmosphere (argon) at −20°C, using PTFE-lined containers to prevent HF corrosion.

- Handling : PPE including fluoropolymer gloves (e.g., Viton) and fume hoods to avoid dermal/ocular exposure .

Advanced: What computational methods predict the reactivity of fluorinated polyols like this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. COMSOL Multiphysics® models reaction dynamics, while AI-driven platforms (e.g., Gaussian or ORCA) simulate transition states for fluorination steps .

Basic: How do researchers resolve contradictions in reported physicochemical properties (e.g., boiling points)?

Methodological Answer:

Discrepancies arise from impurities or measurement techniques. Solutions include:

- Standardized calibration : Use NIST-certified reference materials.

- Interlaboratory validation : Collaborative studies with ANOVA to assess reproducibility .

Advanced: What role do fluorine atoms play in this compound’s hydrogen-bonding network?

Methodological Answer:

Fluorine’s electronegativity disrupts traditional O-H∙∙∙O bonding, favoring weaker O-H∙∙∙F interactions. X-ray crystallography and Hirshfeld surface analysis quantify these networks, showing reduced lattice energy (~15–20% lower vs. non-fluorinated analogs) .

Basic: What ecotoxicological models assess environmental risks of fluorinated polyols?

Methodological Answer:

- QSAR models : Predict bioaccumulation (log P ~2.5) and aquatic toxicity (LC50 for Daphnia magna).

- OECD 301 tests : Measure biodegradability; fluorinated polyols typically show <10% degradation in 28 days .

Advanced: How do isotopic labeling studies (e.g., 18O, 2H) elucidate reaction mechanisms?

Methodological Answer:

18O-labeled hydroxyl groups track proton transfer during acid-catalyzed reactions via MS/MS. Deuterium NMR (2H) identifies kinetic isotope effects (KIE > 2.0) in C-F bond activation, confirming rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.